molecular formula C27H23N3O3S B2627952 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide CAS No. 1022058-80-5

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide

Cat. No.: B2627952
CAS No.: 1022058-80-5
M. Wt: 469.56
InChI Key: NXDRWBJVJJDGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinylmethyl group, and a thiophenyl group attached to a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the dihydroisoquinoline skeleton.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Pyridinylmethyl Group: This step often involves nucleophilic substitution reactions.

    Incorporation of the Thiophenyl Group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound is investigated for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-(thiophen-3-yl)-3,4-dihydroisoquinoline-4-carboxamide analogs: These compounds share a similar core structure but differ in the substituents attached to the dihydroisoquinoline ring.

    Isoquinoline derivatives: Compounds with a similar isoquinoline core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-oxo-N-(pyridin-4-ylmethyl)-3-thiophen-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-33-21-8-6-20(7-9-21)30-25(19-12-15-34-17-19)24(22-4-2-3-5-23(22)27(30)32)26(31)29-16-18-10-13-28-14-11-18/h2-15,17,24-25H,16H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRWBJVJJDGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=NC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.